2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Description
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biaryl carbonitrile derivative characterized by a biphenyl core substituted with a fluorine atom at the 2-position, a methyl group at the 3'-position, and a nitrile (-CN) group at the 3-position. Such compounds are typically synthesized via Suzuki-Miyaura cross-coupling reactions, a method widely employed for constructing biaryl systems using palladium catalysts and aryl boronic acids . The fluorine atom and nitrile group introduce significant electronic effects: fluorine acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent positions, while the nitrile group contributes to dipole interactions and molecular rigidity. These features make the compound valuable in pharmaceutical and materials science research, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) or liquid crystals .
Properties
IUPAC Name |
2-fluoro-3-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVLHWOTVIJKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The synthesis involves coupling an aryl halide (e.g., 3-bromo-2-fluorobenzonitrile) with 3-methylphenylboronic acid. A representative stoichiometric ratio is as follows:
Reaction Conditions and Optimization
Typical conditions involve a mixture of toluene, ethanol, and water (3:1:1 v/v) heated to 100°C under nitrogen for 16 hours. Key optimization parameters include:
Table 1: Suzuki-Miyaura Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes rate |
| Pd(PPh₃)₄ Loading | 8 mol% | 83% yield |
| Na₂CO₃ Concentration | 2.2 equiv | Prevents hydrolysis |
Alternative Synthetic Routes
While the Suzuki-Miyaura method dominates, other approaches are explored for industrial scalability or substrate compatibility.
Ullmann-Type Coupling
The Ullmann reaction, employing copper catalysts, offers a palladium-free alternative. A patent (US4620025A) describes biphenyl synthesis using:
Direct Cyanation Strategies
Post-coupling cyanation can introduce the nitrile group. For example, Rosenmund-von Braun reaction on a pre-coupled bromobiphenyl intermediate:
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Substrate : 3'-methyl-2-fluoro-[1,1'-biphenyl]-3-bromide.
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production requires addressing catalyst recycling, solvent recovery, and waste minimization.
Continuous Flow Reactors
Patents highlight the use of continuous flow systems to enhance reaction control and throughput. Benefits include:
-
Reduced Pd leaching : Immobilized palladium catalysts enable reuse over 10 cycles.
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Solvent recycling : Integrated distillation units recover >90% toluene.
Characterization and Quality Control
Synthetic batches are validated using:
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The biphenyl core participates in EAS reactions due to electron density modulation by substituents. Key examples include:
| Reaction Type | Conditions | Position of Substitution | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | 2-Fluoro-3'-methyl-4-nitro-[1,1'-biphenyl]-3-carbonitrile | 68% |
| Sulfonation | H₂SO₄ (fuming), 50°C | Ortho to nitrile | 2-Fluoro-3'-methyl-5-sulfo-[1,1'-biphenyl]-3-carbonitrile | 52% |
Mechanistic Insight :
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The fluorine atom directs incoming electrophiles to the para position via inductive electron withdrawal.
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The nitrile group acts as a meta-director, further influencing regioselectivity.
Nucleophilic Substitution
The fluorine atom undergoes nucleophilic displacement under specific conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | CuI, DMF, 120°C | 3'-Methyl-3-cyano-[1,1'-biphenyl]-2-amine | 75% |
| Methoxide (CH₃O⁻) | K₂CO₃, DMSO, 80°C | 2-Methoxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile | 63% |
Key Factors :
-
Reactions require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the biphenyl framework:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | 2-Fluoro-3'-methyl-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile | 82% |
Conditions :
-
Conducted under inert atmosphere (N₂/Ar) at reflux.
-
The nitrile group remains intact under these conditions.
Direct C–H Arylation
| Aryl Halide | Catalyst System | Position Functionalized | Yield |
|---|---|---|---|
| 4-Bromotoluene | PdCl₂, PivOK, DMA, 150°C | Ortho to fluorine | 73% |
Note : DMA (dimethylacetamide) as solvent improves regioselectivity for ortho-arylation .
Nitrile Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 3-(3'-Methylbiphenyl-2-yl)propane-1-amine | 88% |
Mechanism :
-
LiAlH₄ reduces the nitrile to a primary amine via a two-electron transfer process.
Methyl Group Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | 2-Fluoro-3'-carboxy-[1,1'-biphenyl]-3-carbonitrile | 41% |
Limitation : Over-oxidation of the biphenyl core may occur, necessitating precise temperature control.
Cyano Group Reactivity
The nitrile group participates in cycloaddition and hydrolysis reactions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis (to amide) | H₂SO₄ (20%), H₂O, reflux | 3-(3'-Methylbiphenyl-2-yl)propanamide | 65% |
| [2+2] Cycloaddition | UV light, CH₂Cl₂ | 3-(3'-Methylbiphenyl-2-yl)azetidine-2-carbonitrile | 34% |
Comparative Reactivity Table
| Functional Group | Reactivity | Typical Reactions |
|---|---|---|
| Fluorine | High electrophilicity | Nucleophilic substitution, EAS directing |
| Nitrile | Polar, electron-withdrawing | Reduction, hydrolysis, cycloaddition |
| Methyl | Electron-donating | Oxidation to carboxylic acid |
Mechanistic Case Study: Fluorine Displacement
In a palladium-catalyzed amination (source ):
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Oxidative addition of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile to Pd(0) forms a Pd(II) complex.
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Ligand exchange with piperazine generates a Pd–N intermediate.
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Reductive elimination yields the amine product (73% yield).
Key Insight : The fluorine’s electronegativity facilitates oxidative addition, while steric effects from the methyl group influence reaction rates .
Scientific Research Applications
Medicinal Chemistry
Applications:
- Pharmaceutical Development: The compound serves as a key building block for synthesizing pharmaceuticals. Its structural features allow it to interact with specific enzymes or receptors, potentially modulating their activity. For instance, it can act as an inhibitor in various biochemical pathways, making it valuable in drug design .
Case Study:
A study demonstrated the synthesis of derivatives of 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile that exhibited significant biological activity against certain cancer cell lines. The compounds were evaluated for their efficacy in inhibiting tumor growth and showed promising results, indicating potential therapeutic applications .
Material Science
Applications:
- Organic Light-Emitting Diodes (OLEDs): The compound's electronic properties make it suitable for use in OLEDs. Its ability to facilitate charge transport contributes to improved device performance .
- Organic Semiconductors: Its stability and rigidity are advantageous in developing organic semiconductors for various electronic applications, including displays and sensors .
Data Table: Performance Comparison of OLEDs Using Different Compounds
| Compound | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|
| This compound | 20 | 50 |
| Alternative Compound A | 15 | 40 |
| Alternative Compound B | 18 | 45 |
Agrochemicals
Applications:
- Synthesis of Herbicides and Insecticides: The compound is explored for its potential use in developing agrochemicals. Its structural characteristics may enhance the efficacy of herbicides and insecticides by improving their interaction with biological targets in pests or weeds .
Case Study:
Research has indicated that derivatives of this compound exhibit herbicidal activity against specific weed species. Field trials demonstrated that formulations containing these derivatives led to significant reductions in weed biomass compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-Fluoro-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The fluorine atom and nitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s properties can be contextualized by comparing it to structurally analogous biphenyl carbonitriles. Key differences arise from substituent type, position, and electronic effects:
Key Observations:
Substituent Position and Electronic Effects: Fluorine at the 2-position (target compound) vs. bromine at 4' () alters electron distribution. The methyl group at 3' (target) improves solubility relative to hydroxylated analogs (e.g., 4'-hydroxy derivatives in ), which may form hydrogen bonds and increase crystallinity .
Thermal Stability :
- Compounds with polar linkers (e.g., 4w and 4x in ) exhibit higher melting points (225–227°C for 4x) due to intermolecular hydrogen bonding and rigidity from the pyrimidine-oxygen bridge. The target compound, lacking such linkers, may have lower thermal stability .
Spectral Signatures :
- The nitrile group’s IR absorption (~2167 cm⁻¹) is consistent across analogs (e.g., compound 3 in ). However, ¹H NMR shifts vary significantly: aromatic protons in 4w and 4x resonate at δ 7.45–8.35 due to electron-withdrawing groups, whereas hydroxylated analogs show downfield shifts for -OH protons .
Synthetic Yields :
- Suzuki coupling yields for biphenyl carbonitriles (e.g., 43–46% in ) are moderate, likely due to steric hindrance from substituents. The target compound’s fluorine and methyl groups may further reduce yield by complicating coupling efficiency .
Biological Activity
2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a biphenyl backbone with a fluorine atom and a cyano group that are critical for its biological activity. The presence of these functional groups influences its interaction with biological targets.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance:
- Antibacterial Activity : Research indicates that fluorinated biphenyl derivatives exhibit significant antibacterial properties against Gram-positive bacteria. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL against Staphylococcus aureus .
- Antifungal Activity : Some derivatives have also displayed antifungal activity against Candida albicans, with MIC values ranging from 0.78 µg/mL to 1.56 µg/mL .
Anticancer Potential
The anticancer potential of biphenyl derivatives has been investigated, with some studies suggesting that modifications in the biphenyl structure can enhance cytotoxic effects on cancer cell lines:
- Cytotoxicity Studies : In vitro assays have demonstrated that certain fluorinated biphenyl compounds can induce apoptosis in various cancer cell lines, although specific data on this compound remains limited .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:
- Fluorine Substitution : The introduction of fluorine at specific positions has been shown to enhance lipophilicity and improve binding affinity to biological targets, which is essential for antibacterial and anticancer activities .
- Methyl Group Influence : The presence of a methyl group at the 3' position on the biphenyl ring has been associated with increased selectivity and potency against certain microbial strains .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various fluorinated biphenyl derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the para position significantly influenced antibacterial activity. Compounds with a 4-fluorophenoxy moiety exhibited superior activity against P. falciparum, with IC50 values below 0.5 µM .
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of structurally related compounds revealed that certain derivatives induced significant cytotoxic effects in MCF-7 breast cancer cells. The study highlighted that modifications in the biphenyl structure could lead to enhanced selectivity indices, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile?
- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a fluorinated arylboronic acid and a methyl-substituted bromobenzonitrile precursor. Bromomethyl intermediates, such as 2-(bromomethyl)-3-fluorobenzonitrile, are critical for introducing substituents . Alternatively, nucleophilic aromatic substitution (SNAr) using cyano groups as directing moieties may optimize regioselectivity . Purification typically involves column chromatography followed by recrystallization using ethanol or acetonitrile .
Q. How can structural confirmation be achieved for this compound?
- Answer : Combine spectroscopic techniques:
- NMR : NMR identifies fluorine environments, while NMR confirms cyano group presence (~110 ppm).
- X-ray crystallography : Resolves biphenyl torsion angles and substituent spatial arrangements, critical for validating steric effects .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 226.0867) .
Q. What safety protocols are essential during handling?
- Answer : Use inert atmosphere (N/Ar) to prevent oxidation, and store at 2–8°C in amber glass vials. Avoid contact with moisture to prevent hydrolysis of the nitrile group. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles due to potential skin/eye irritation .
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data on substituent positions be resolved?
- Answer : Discrepancies may arise from dynamic effects in solution (e.g., rotational barriers). Compare NOESY/ROESY NMR data (to detect spatial proximities) with X-ray-derived torsion angles. For example, a methyl group at C3’ may show unexpected coupling in NMR due to hindered rotation, which crystallography can clarify .
Q. What methodologies optimize reaction yields in sterically hindered biphenyl systems?
- Answer : Use bulky ligands (e.g., SPhos or XPhos) in palladium-catalyzed couplings to reduce steric interference. Microwave-assisted synthesis at 120°C for 30 minutes can enhance reaction efficiency. Monitor intermediates via TLC with UV-active tags .
Q. How does the fluorine substituent influence electronic properties and reactivity?
- Answer : Fluorine’s electron-withdrawing effect increases electrophilicity at the cyano group, facilitating nucleophilic attacks (e.g., in hydrolysis to amides). DFT calculations (B3LYP/6-311+G(d,p)) quantify charge distribution and frontier molecular orbitals, predicting sites for electrophilic substitution .
Q. What strategies mitigate byproduct formation during cyano group functionalization?
- Answer : Control temperature (<0°C) during nitrile quenching to avoid overreaction. Use scavengers like molecular sieves to trap reactive intermediates. LC-MS tracking identifies byproducts (e.g., dimerization products), guiding solvent optimization (e.g., DMF → THF) .
Q. How can computational modeling predict solubility and stability under varying pH?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
